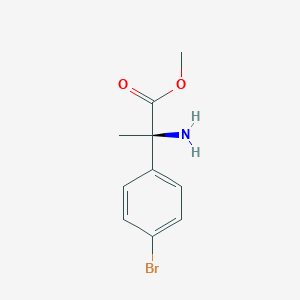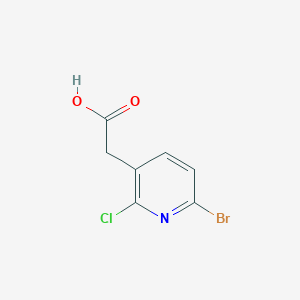![molecular formula C9H5NS2 B13131835 [2,2'-Bithiophene]-3-carbonitrile CAS No. 62494-21-7](/img/structure/B13131835.png)
[2,2'-Bithiophene]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bithiophene]-3-carbonitrile is an organic compound that belongs to the class of bithiophenes Bithiophenes are a type of heterocyclic compound consisting of two thiophene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-3-carbonitrile typically involves the cross-coupling of 2-halo thiophenes. One common method is the Stille coupling reaction, where 2,2’-bithiophene is synthesized by coupling 2-halothiophenes with organotin reagents . The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Bithiophene]-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
[2,2’-Bithiophene]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other organic materials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of therapeutic agents.
Wirkmechanismus
The mechanism of action of [2,2’-Bithiophene]-3-carbonitrile involves its interaction with various molecular targets. In organic electronics, the compound acts as a semiconductor, facilitating charge transport through its conjugated system. In biological applications, it may interact with specific proteins or enzymes, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A closely related compound with similar electronic properties but lacking the nitrile group.
Thieno[3,2-b]thiophene: Another related compound used in organic electronics with a fused thiophene structure.
Uniqueness
The presence of the nitrile group in [2,2’-Bithiophene]-3-carbonitrile imparts unique electronic properties, making it more suitable for certain applications compared to its analogs. The nitrile group can also participate in additional chemical reactions, expanding its utility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
62494-21-7 |
|---|---|
Molekularformel |
C9H5NS2 |
Molekulargewicht |
191.3 g/mol |
IUPAC-Name |
2-thiophen-2-ylthiophene-3-carbonitrile |
InChI |
InChI=1S/C9H5NS2/c10-6-7-3-5-12-9(7)8-2-1-4-11-8/h1-5H |
InChI-Schlüssel |
NDEFFBQZJIOZKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(C=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)



![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)





![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)

![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
